2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
Description
This compound features a spiro[indoline-3,2'-thiazolidin] scaffold, with a 3,4-dimethylphenyl substituent at the 3'-position of the thiazolidinone ring and an N-(p-tolyl)acetamide group at the indoline nitrogen.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-8-11-20(12-9-17)28-24(31)15-29-23-7-5-4-6-22(23)27(26(29)33)30(25(32)16-34-27)21-13-10-18(2)19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZCFVOEBXEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes various functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C27H25N3O3S
- Molecular Weight : 471.58 g/mol
- CAS Number : 894557-90-5
The compound features a spiro-indoline structure linked to a thiazolidine ring, which is known to influence its interaction with biological targets.
1. Antiproliferative Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of indoline and thiazolidine can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 5 to 20 µM, suggesting moderate to strong activity against tumor cells .
2. Anti-inflammatory Effects
Compounds similar to the target molecule have shown promising anti-inflammatory properties:
- A study reported that certain derivatives achieved over 90% inhibition of inflammation compared to standard anti-inflammatory drugs at specific concentrations . The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
The biological activity of the compound is likely mediated through multiple pathways:
- Tubulin Inhibition : Some derivatives are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that the target compound may also act as a tubulin polymerization inhibitor.
- Cytokine Modulation : The ability to modulate inflammatory cytokines indicates potential use in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| El-Karim et al. (2022) | Pyrazole derivatives | Anti-inflammatory | 34.1 µg/mL |
| Akhtar et al. (2021) | Indole derivatives | Antiproliferative | 8.7 µM |
| Abdellatif et al. (2021) | Thiazolidine derivatives | COX-2 inhibition | 0.02–0.04 µM |
These studies highlight the potential of similar compounds in therapeutic applications, providing a basis for further exploration of the target compound's efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro[indoline-3,2'-thiazolidin] Cores
a. N-(2,4'-Dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide Derivatives ()
- Example : 2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (Compound 4a-4g)
b. (2'S/R)-N-(3-(1-(Cyclohexanecarbonyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)propyl)-2,3,4,5,6-pentafluorobenzamide ()
c. 1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid ()
- Structural Difference : Substituted with a benzyl group at the indoline nitrogen and a 4-chlorophenyl group at the 3'-position.
- Synthesis: Prepared via cyclocondensation of isatin derivatives with thiazolidinone precursors .
Functional Analogues with Acetamide Moieties
Comparative Data Table
Key Research Findings and Trends
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 3-chlorobenzylidene in ) show enhanced antibacterial activity against S. aureus, while electron-donating groups (e.g., 4-isopropylbenzylidene) favor activity against E. coli . The target compound’s 3,4-dimethylphenyl group (electron-donating) may align with this trend.
- Spiro Conformation Impact : Rigid spiro systems improve metabolic stability compared to linear analogues (e.g., indole-acetamides in ), as seen in prolonged half-lives of spiro-thiazolidines in pharmacokinetic studies .
- Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of isatin derivatives with thiazolidinone precursors, similar to methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
